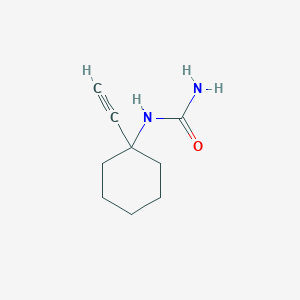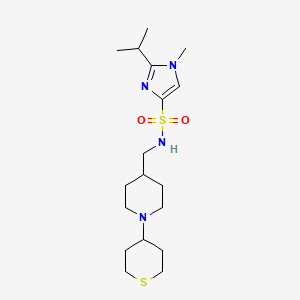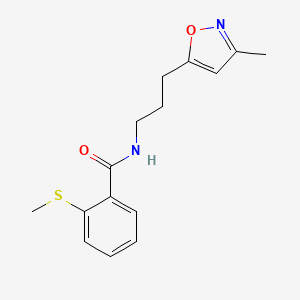
N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the propyl (a three-carbon chain) and methylthio (a sulfur atom bonded to a methyl group) substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the isoxazole ring might influence its polarity and solubility .Scientific Research Applications
Molecular Structure and Interactions
The molecular structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, related to N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide, exhibits planarity between its isoxazole and benzene rings, with an observed intramolecular C-H...O hydrogen bond forming a pseudo six-membered ring. This structural arrangement facilitates a delocalized orbital from the isoxazole ring to the carbonyl group, influencing the compound's reactivity and potential binding interactions with biological targets. Dimers formed through N-H...N hydrogen bonds suggest potential for supramolecular assembly, impacting its utility in drug design and material science (Rodier et al., 1993).
Gelation and Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives, while structurally different, demonstrate the importance of methyl functionality and S⋯O interactions in gelation behavior, relevant for understanding the gelation potential of similar compounds like this compound. The observed gelation towards ethanol/water and methanol/water mixtures, facilitated by π-π interactions and hydrogen bonding, underscores the compound's potential in creating stable gels for pharmaceutical and material science applications (Yadav & Ballabh, 2020).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has revealed significant antiviral activities against the H5N1 influenza virus, suggesting the potential of this compound and similar compounds in antiviral drug development. The structural features contributing to this activity provide insights into the design of new antiviral agents (Hebishy et al., 2020).
Anticancer Potential
Research on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has highlighted their promising anticancer activity against various human cancer cell lines. The structural characteristics of these compounds, such as the thiadiazole scaffold and benzamide groups, are crucial for their biological activity, suggesting similar anticancer potential for this compound in targeting cancer cells (Tiwari et al., 2017).
Anti-Fatigue Effects
The synthesis and evaluation of benzamide derivatives for their anti-fatigue effects highlight the potential therapeutic applications of similar compounds in enhancing physical endurance. The observed longer swimming times to exhaustion in treated mice compared to controls indicate the role these compounds could play in managing fatigue-related conditions (Wu et al., 2014).
Future Directions
Mechanism of Action
Target of action
They are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), which bacteria use for the synthesis of folic acid, an important metabolite in DNA synthesis .
Mode of action
Sulfonamides, like the related compound sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in folate synthesis . This inhibition prevents the bacteria from synthesizing folic acid, which is necessary for their growth and multiplication .
Biochemical pathways
The primary biochemical pathway affected by sulfonamides is the bacterial folate synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the formation of dihydropteroic acid, a precursor to folic acid .
Pharmacokinetics
Many sulfonamides are well absorbed orally and are distributed throughout the body .
Result of action
The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication .
properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-10-12(19-17-11)6-5-9-16-15(18)13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHMXFOWJYJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2579508.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)

![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
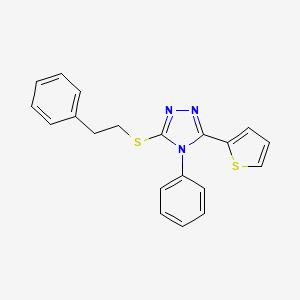
![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
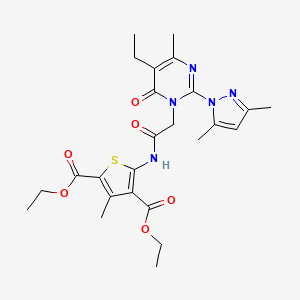
![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)
